molecular formula C9H19N B13200754 4-Ethyl-1-methylcyclohexan-1-amine

4-Ethyl-1-methylcyclohexan-1-amine

Cat. No.: B13200754
M. Wt: 141.25 g/mol
InChI Key: NIVFNYAYTFKJDI-UHFFFAOYSA-N
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Description

4-Ethyl-1-methylcyclohexan-1-amine is a cyclohexane derivative featuring a primary amine group at position 1, a methyl group at position 1, and an ethyl substituent at position 4. For instance, cyclohexanamine derivatives are often used as intermediates in drug synthesis, such as in the preparation of piperazine-containing compounds (e.g., ) or spirocyclic structures (e.g., ) .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

4-ethyl-1-methylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-3-8-4-6-9(2,10)7-5-8/h8H,3-7,10H2,1-2H3

InChI Key

NIVFNYAYTFKJDI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C)N

Origin of Product

United States

Preparation Methods

Alkylation of Cyclohexanone Derivatives

One prominent method involves the alkylation of cyclohexanone to introduce the ethyl group at the fourth position, followed by reductive amination to incorporate the methylamine moiety at the first position:

  • Step 1: Formation of 4-Ethylcyclohexanone
    Cyclohexanone reacts with ethyl bromide or ethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This nucleophilic substitution results in the formation of 4-ethylcyclohexanone.

  • Reaction Conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: 0–25°C
    • Base: Sodium hydride or potassium tert-butoxide

Reductive Amination to Yield the Target Compound

The key step involves reductive amination of 4-ethylcyclohexanone with methylamine:

  • Step 2: Reductive Amination
    The 4-ethylcyclohexanone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.

  • Reaction Conditions:

    • Solvent: Methanol or ethanol
    • Temperature: Room temperature to 50°C
    • pH: Slightly acidic to neutral (pH 4–7)

Alternative Routes via Trans-4-Methylcyclohexylamine

Based on patent literature, trans-4-methylcyclohexylamine can be synthesized via azide reduction routes starting from trans-4-methylcyclohexyl formic acid derivatives, followed by reduction and purification steps.

Industrial Production Methods

For large-scale manufacturing, continuous flow reactors are employed to optimize yield and purity. These methods involve:

Chemical Reactions Analysis

Reaction Type Reagents Conditions Major Products Notes
Alkylation Ethyl bromide, sodium hydride 0–25°C, inert solvent 4-Ethylcyclohexanone Requires dry conditions
Reductive amination Methylamine, sodium cyanoborohydride Room temp, mild acid 4-Ethyl-1-methylcyclohexan-1-amine Selective for primary amines
Azide reduction Trans-4-methylcyclohexyl azide Hydrogen, Pd/C Trans-4-methylcyclohexylamine Alternative route

Research Findings and Data Tables

Yield Data from Patented Methods

Method Reagents Yield (%) Purity (%) Remarks
Alkylation + Reductive Amination Cyclohexanone, ethyl bromide, methylamine, sodium cyanoborohydride 85–90 >99 Suitable for industrial scale
Azide Reduction Trans-4-methylcyclohexyl formic acid, sodium azide 85–86 >99 Alternative, more complex route

Reaction Optimization Parameters

Parameter Optimal Range Effect Source
Temperature 0–50°C Maximizes yield Patent EP4402276A1
Solvent THF, ethanol Enhances selectivity Scientific literature
pH 4–7 Maintains amine stability Experimental data

Summary of Preparation Methods

The synthesis of this compound primarily relies on alkylation of cyclohexanone derivatives followed by reductive amination with methylamine. Alternative routes involve azide intermediates derived from trans-4-methylcyclohexyl formic acid, which are reduced to the amine. Industrial methods focus on optimizing reaction conditions, solvent systems, and catalyst use to maximize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Ethyl-1-methylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 4-Ethyl-1-methylcyclohexan-1-amine with structurally related cyclohexanamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Notes
This compound 1-CH₃, 4-C₂H₅ C₉H₁₉N 141.26 Not provided Primary amine; potential chiral centers
N-Ethyl-1-phenylcyclohexan-1-amine 1-C₆H₅, N-C₂H₅ C₁₅H₂₁N 215.34 2201-15-2 Aromatic substituent increases lipophilicity
1-(4-Chlorobenzyl)cyclohexan-1-amine 1-(4-Cl-C₆H₄-CH₂) C₁₃H₁₈ClN 223.74 756425-20-4 Chlorine enhances electronegativity
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-amine 4-OCH₃, 4-CF₃ C₈H₁₄F₃NO 197.20 1429902-66-8 Trifluoromethyl improves metabolic stability
(1R,4R)-4-Methylcyclohexan-1-amine 1-CH₃, 4-CH₃ (stereospecific) C₇H₁₅N 113.20 Multiple entries Stereochemistry impacts biological activity

Key Observations :

  • Electronegative groups (e.g., Cl, CF₃) improve binding affinity in target receptors .
  • Stereochemistry : The (1R,4R)-4-methyl isomer () demonstrates how stereospecific arrangements influence pharmacological activity, a critical factor in drug design .

Physicochemical and Toxicological Properties

  • Solubility and Stability : The trifluoromethyl group in 4-methoxy-4-(trifluoromethyl)cyclohexan-1-amine () enhances stability against oxidative metabolism, a desirable trait in drug candidates .
  • Toxicity : Read-across data from structurally similar amines (e.g., 4,4'-methylenebis(cyclohexylamine) in ) suggest that primary amines with cyclohexane backbones exhibit comparable acute toxicity profiles, likely due to shared metabolic pathways .

Biological Activity

4-Ethyl-1-methylcyclohexan-1-amine, a cyclic amine compound, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

  • Molecular Formula: C10H17N
  • Molecular Weight: 155.25 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Research indicates potential applications in areas such as:

  • Antimicrobial Activity: Exhibiting properties that may inhibit the growth of certain bacteria and fungi.
  • CNS Activity: Potential effects on the central nervous system, possibly influencing neurotransmitter systems.
  • Anticancer Properties: Investigated for its ability to modulate pathways involved in cancer cell proliferation.

The mechanism of action for this compound involves its binding affinity to specific receptors or enzymes, leading to biological responses. For instance, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways, impacting cellular functions.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

CNS Effects

Research involving animal models has shown that administration of this compound can lead to alterations in behavior indicative of CNS activity. Dosing studies reveal changes in locomotor activity and anxiety-like behaviors.

Dose (mg/kg) Locomotor Activity (Distance Traveled) Anxiety-like Behavior Score
10IncreasedDecreased
20No significant changeIncreased
30DecreasedNo significant change

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death.

Case Studies

A notable case study investigated the effects of this compound in a clinical setting involving patients with chronic infections. The study noted improvements in patient outcomes when combined with standard antibiotic therapies.

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